molecular formula C12H14N2O3 B1305016 1-(Anilinocarbonyl)proline CAS No. 73096-22-7

1-(Anilinocarbonyl)proline

Cat. No. B1305016
CAS RN: 73096-22-7
M. Wt: 234.25 g/mol
InChI Key: ZEEAHHXBZHTCOI-UHFFFAOYSA-N
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Description

1-(Anilinocarbonyl)proline is a compound that can be inferred to have a proline core structure with an aniline moiety attached through a carbonyl group. While the provided papers do not directly discuss 1-(Anilinocarbonyl)proline, they do provide insights into the behavior of aniline derivatives and their synthesis which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of aniline derivatives can be complex, involving multiple steps and catalysts. Paper describes a ruthenium-catalyzed synthesis of substituted quinolines from anilines and 1,3-diols. Although this paper does not directly address the synthesis of 1-(Anilinocarbonyl)proline, the methodology could potentially be adapted for its synthesis. The process involves dehydrogenation of 1,3-diols to form an α,β-unsaturated aldehyde, which then reacts with anilines. This suggests that similar catalytic systems might be used to synthesize 1-(Anilinocarbonyl)proline by reacting an appropriate proline derivative with an aniline in the presence of a dehydrogenation catalyst.

Molecular Structure Analysis

The molecular structure of aniline oligomers has been characterized using spectroscopic techniques such as 1H and 13C NMR and FTIR spectra, as mentioned in paper . These techniques could also be applied to 1-(Anilinocarbonyl)proline to determine its structure. The presence of the aniline moiety would likely result in characteristic chemical shifts in the NMR spectra and specific vibrational modes in the FTIR spectra, which could be used to confirm the structure of the synthesized compound.

Chemical Reactions Analysis

Aniline oligomers and their reactions are discussed in paper , where it is found that protonation leads to the formation of an ion radical delocalized on the chain. This suggests that 1-(Anilinocarbonyl)proline might also undergo similar protonation reactions, potentially affecting its reactivity and the stability of the compound. The electrical conductivity of these protonated oligomers indicates that 1-(Anilinocarbonyl)proline might also exhibit interesting electronic properties when doped with proton acids or iodine.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can vary widely depending on their structure. Paper provides a comparative study on the electrical conductivity of aniline oligomers, which could be relevant to 1-(Anilinocarbonyl)proline. The compound's solubility, melting point, and other physical properties would need to be determined experimentally. The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the potential for further functionalization, would also be important areas of study.

Scientific Research Applications

Role in Plant Stress Resistance

Proline, a major organic osmolyte, plays a significant role in improving plant abiotic stress resistance. It accumulates in response to environmental stresses such as drought, salinity, and extreme temperatures, helping maintain enzyme and membrane integrity, and facilitating osmotic adjustment. Despite some controversies regarding its exact role in osmotolerance, evidence supports its positive impact on plant stress tolerance, with genetically engineered and exogenously applied proline showing promise in enhancing crop yield under stress conditions (Ashraf & Foolad, 2007).

Catalytic Applications in Organic Synthesis

Proline and its derivatives serve as efficient catalysts in various organic reactions, exemplified by the L-proline-promoted regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water. This demonstrates proline's utility in facilitating green and efficient synthetic pathways for producing high-yield products (Khalafi‐Nezhad et al., 2012). Similarly, proline-catalyzed multicomponent syntheses highlight its role in creating biologically relevant compounds under mild and eco-friendly conditions (Brahmachari & Das, 2014).

Stress Protectant in Yeasts

In yeasts, proline does not accumulate under stress conditions as it does in plants and bacteria. However, engineered yeast strains that can accumulate proline show enhanced tolerance to various stresses, including freezing and ethanol, suggesting its potential in industrial applications for improving stress resistance (Takagi, 2008).

Implications in Protein Synthesis and Structure

Proline's unique structure influences protein synthesis and folding. Studies on proline residues in proteins have revealed its significant impact on protein configuration and stability, highlighting its role in maintaining the structural integrity of proteins under various conditions (Morgan & Rubenstein, 2013). Additionally, proline analogues like L-AZC and HOPs are explored for their physiological properties and applications in microbial production and metabolism, underscoring their relevance in both fundamental research and industrial usage (Bach & Takagi, 2013).

Enhancement of Osmoregulation and Physiological Functions

Exogenous application of proline has been shown to improve osmoregulation, physiological functions, essential oil concentration, and seed yield in plants under stress conditions, demonstrating its utility as a potent osmoprotectant and growth enhancer in agricultural practices (Zali & Ehsanzadeh, 2018).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

Proline metabolism plays an important role in metabolic reprogramming, not only in cancer but also in related fields such as aging, senescence, and development . Once understood as a central mechanism in cancer metabolism, proline metabolism may be a good target for adjunctive cancer therapy . Further characterization of how proline metabolism is regulated during infection would provide new insights into the role of proline in pathogenesis .

properties

IUPAC Name

1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEAHHXBZHTCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387941
Record name 1-(Phenylcarbamoyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid

CAS RN

73096-22-7, 827612-77-1
Record name 1-(Phenylcarbamoyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid
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